molecular formula C15H14N2O3 B3038391 4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide CAS No. 861099-78-7

4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B3038391
CAS No.: 861099-78-7
M. Wt: 270.28 g/mol
InChI Key: FTOTVEZQXJRDRB-UHFFFAOYSA-N
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Description

4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an amino group attached to a benzamide moiety, which is further connected to a 2,3-dihydro-1,4-benzodioxin ring system. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is further treated with various alkyl/aralkyl halides in N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl/aralkyl halides yield N-alkyl/aralkyl derivatives of the compound .

Scientific Research Applications

4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of cholinesterase and lipoxygenase enzymes, which are involved in various physiological processes . By inhibiting these enzymes, the compound can modulate biological activities and potentially exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its potential as an enzyme inhibitor and therapeutic agent sets it apart from other similar compounds .

Properties

IUPAC Name

4-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-11-3-1-10(2-4-11)15(18)17-12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9H,7-8,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOTVEZQXJRDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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